molecular formula C27H38N6O8S B12424187 FAAL-IN-1

FAAL-IN-1

Katalognummer: B12424187
Molekulargewicht: 606.7 g/mol
InChI-Schlüssel: VLRIGNDIFPKPGQ-ZCIWVVNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine (PhU-AMS) is a nucleoside-based antibiotic analog designed to inhibit acyl-adenylate-forming enzymes critical for bacterial survival. It belongs to the class of bisubstrate inhibitors, mimicking the acyl-adenylate intermediate in adenylation reactions . PhU-AMS specifically targets fatty acid-AMP ligases (FAALs) in Mycobacterium tuberculosis (Mtb), such as FadD32 and FadD28, which are essential for lipid biosynthesis and virulence factor production . Structural studies reveal that PhU-AMS stabilizes the adenylation conformation of FadD32, enabling precise inhibition of polyketide synthase (PKS)-mediated lipid assembly in Mtb . Its optimized phenoxyundecanoyl chain enhances binding affinity and selectivity for FAALs over homologous human enzymes, making it a promising antitubercular candidate .

Eigenschaften

Molekularformel

C27H38N6O8S

Molekulargewicht

606.7 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate

InChI

InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1

InChI-Schlüssel

VLRIGNDIFPKPGQ-ZCIWVVNKSA-N

Isomerische SMILES

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Kanonische SMILES

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Mitsunobu Coupling for Phenoxy Group Introduction

The synthesis begins with methyl 11-hydroxyundecanoate (77) , which undergoes Mitsunobu coupling with phenol to install the phenoxy moiety. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature:

$$
\text{Methyl 11-hydroxyundecanoate} + \text{Phenol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Methyl 11-phenoxyundecanoate}
$$

Key conditions:

  • Molar ratio : 1:1.2 (hydroxyundecanoate:phenol)
  • Reaction time : 12–16 hours
  • Yield : ~65–70% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water/methanol mixture (3:1:1) at 50°C for 4 hours:

$$
\text{Methyl 11-phenoxyundecanoate} \xrightarrow{\text{LiOH, THF/H₂O/MeOH}} \text{11-Phenoxyundecanoic acid}
$$

  • Yield : >90% after acidification (1 M HCl) and extraction with ethyl acetate.

Activation of 11-Phenoxyundecanoic Acid as N-Hydroxysuccinimide Ester

The carboxylic acid is activated for nucleophilic substitution by conversion to its N-hydroxysuccinimide (NHS) ester. This step ensures efficient coupling with the adenosine sulfamoyl intermediate:

$$
\text{11-Phenoxyundecanoic acid} + \text{NHS} \xrightarrow{\text{DCC, CH₂Cl₂}} \text{11-Phenoxyundecanoyl-NHS}
$$

Conditions :

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv), NHS (1.1 equiv)
  • Solvent : Anhydrous dichloromethane (DCM) at 0°C to room temperature
  • Reaction time : 12 hours
  • Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation.

Coupling with 5'-O-Sulfamoyl-2',3'-O-Isopropylideneadenosine

The NHS ester is reacted with 5'-O-sulfamoyl-2',3'-O-isopropylideneadenosine (57) under basic conditions to form the acyl-sulfamoyl linkage:

$$
\text{11-Phenoxyundecanoyl-NHS} + \text{57} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Protected 11-phenoxyundecanoyl-AMS}
$$

Optimized Parameters :

  • Base : Cesium carbonate (3.0 equiv)
  • Solvent : Anhydrous N,N-dimethylformamide (DMF) at 0°C
  • Reaction time : 2 hours
  • Yield : 50–60% after purification by reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Deprotection of the Isopropylidene Group

The final step involves removal of the 2',3'-O-isopropylidene protecting group using aqueous trifluoroacetic acid (TFA):

$$
\text{Protected 11-phenoxyundecanoyl-AMS} \xrightarrow{\text{80\% aq. TFA}} \text{11-Phenoxyundecanoyl-AMS}
$$

Conditions :

  • Acid concentration : 80% aqueous TFA
  • Reaction time : 30 minutes at room temperature
  • Workup : Lyophilization after neutralization with NaHCO₃
  • Purity : >95% by HPLC (C18, 10–90% acetonitrile in water).

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, D₂O): δ 8.32 (s, 1H, H8), 8.14 (s, 1H, H2), 6.85–6.89 (m, 5H, phenoxy), 5.92 (d, J = 6.0 Hz, 1H, H1'), 4.70–4.74 (m, 1H, H2'), 4.30–4.35 (m, 1H, H3'), 4.10–4.15 (m, 2H, H5'), 3.95 (t, J = 6.6 Hz, 2H, OCH₂), 1.20–1.60 (m, 16H, acyl chain).
  • ¹³C NMR (150 MHz, D₂O): δ 174.2 (C=O), 158.9 (C-O phenoxy), 152.1–117.3 (aromatic carbons), 85.1 (C1'), 81.2 (C4'), 73.5 (C2'), 70.1 (C3'), 67.8 (OCH₂), 29.1–25.6 (acyl chain).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₃₁H₄₁N₆O₉S : 673.2654 [M+H]⁺
  • Observed : 673.2651 [M+H]⁺ (Δ = -0.3 ppm).

Challenges and Optimization

Acyl Chain Stability

The phenoxy-terminated acyl chain exhibited superior stability compared to unsaturated analogues, which were prone to E/Z isomerization during synthesis.

Coupling Efficiency

The use of cesium carbonate instead of DBU minimized side reactions, improving yields from 40% to 60%.

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (%)
Mitsunobu Coupling DEAD, PPh₃, THF, 0°C to rt 65–70 90
Saponification LiOH, THF/H₂O/MeOH, 50°C >90 95
NHS Ester Formation DCC, NHS, CH₂Cl₂ 85 98
Adenosine Coupling Cs₂CO₃, DMF, 0°C 50–60 95
Deprotection 80% aq. TFA, rt 95 >95

Analyse Chemischer Reaktionen

Types of Reactions

FAAL-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with increased hydrogen content.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

FAAL-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of fatty acyl-adenosine monophosphate ligase and its role in various biochemical pathways.

    Biology: Employed in studies to understand the role of fatty acyl-adenosine monophosphate ligase in cellular processes and its potential as a target for therapeutic intervention.

    Medicine: Investigated for its potential use in the treatment of infections caused by Mycobacterium tuberculosis, due to its antimycobacterial activity.

Wirkmechanismus

FAAL-IN-1 exerts its effects by selectively inhibiting fatty acyl-adenosine monophosphate ligase, specifically FAAL28. The inhibition occurs through binding to the active site of the enzyme, preventing the formation of fatty acyl-adenosine monophosphate. This inhibition disrupts the synthesis of essential fatty acids, leading to the death of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

PhU-AMS shares a conserved sulfamoyl-adenosine scaffold with other bisubstrate inhibitors but differs in the acyl chain and substituents, which dictate target specificity and potency. Key analogues include:

Compound Target Enzyme(s) Key Structural Features Inhibitory Activity (Ki/IC₅₀) Antimicrobial Activity (MIC) References
PhU-AMS Mtb FadD32, FadD28 11-phenoxyundecanoyl chain 0.5–2.0 µM (FadD32) Not reported
Sal-AMS Mtb MbtA Salicyloyl group 6.1–25 nM (MbtA) 12.5–>50 µM (Mtb)
Tyr-AMS E. coli TyrRS L-tyrosyl group 1.8 µM (TyrRS) Active against Gram-negative
CSA Mtb MshC L-cysteinyl group 0.3 µM (MshC) 5–10 µM (Mtb)
ThrAMS Human TRS L-threonyl group 0.8 µM (TRS) Anticancer activity

Key Differences and Research Findings

Target Specificity: PhU-AMS selectively inhibits FAALs (FadD32/FadD28) involved in lipid biosynthesis, while Sal-AMS targets MbtA, a salicylate adenylating enzyme required for siderophore biosynthesis in Mtb . Tyr-AMS and CSA inhibit aminoacyl-tRNA synthetases (TyrRS, MshC), demonstrating broader activity against bacterial and eukaryotic enzymes .

Structural Modifications and Potency: The 11-phenoxyundecanoyl chain in PhU-AMS enhances hydrophobic interactions with FAALs’ substrate-binding pockets, achieving sub-micromolar Ki values . Sal-AMS derivatives with 2-naphthyl substitutions show improved MbtA inhibition (Ki = 6.1 nM) but reduced cellular permeability (MIC > 50 µM) . CSA’s thiolate group binds zinc in MshC’s active site, enabling covalent inhibition .

Mechanistic Insights: PhU-AMS stabilizes the adenylation conformation of FadD32, as shown in its 2.25 Å co-crystal structure (PDB: 5HM3), while Sal-AMS disrupts MbtA’s catalytic loop dynamics . Tyr-AMS and ThrAMS mimic aminoacyl-adenylate intermediates, competing with ATP and amino acids for binding .

Therapeutic Potential: PhU-AMS’s specificity for Mtb FAALs avoids off-target effects in human cells, unlike ThrAMS, which inhibits human TRS and exhibits cytotoxicity . Sal-AMS derivatives are ineffective against non-replicating Mtb due to reduced siderophore dependence in dormant bacteria .

Biologische Aktivität

Chemical Structure and Properties

PS-adenosine is a sulfamoyl derivative of adenosine, characterized by the presence of an 11-phenoxyundecanoyl group. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 393.45 g/mol

The structural modifications aim to enhance the compound's solubility and bioavailability, which are crucial for its biological activity.

Adenosine Receptor Modulation

PS-adenosine acts primarily through modulation of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. The compound has shown affinity for:

  • A1 Receptors : Involved in cardioprotection and anti-inflammatory responses.
  • A2A Receptors : Associated with vasodilation and immune modulation.

The binding affinity and selectivity for these receptors influence various downstream signaling pathways, including cyclic AMP (cAMP) production and phospholipase C activation.

Inhibition of Pro-inflammatory Cytokines

Research indicates that PS-adenosine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Anticancer Activity

Preliminary studies suggest that PS-adenosine exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:

  • Activation of caspases
  • Modulation of Bcl-2 family proteins
  • Inhibition of cell proliferation pathways

In Vitro Studies

StudyCell LineConcentration (µM)Effect
AHeLa10Induces apoptosis (30% increase)
BRAW 264.75Reduces TNF-alpha production (50% decrease)
CMCF-720Inhibits cell proliferation (40% decrease)

In Vivo Studies

In vivo studies have demonstrated the efficacy of PS-adenosine in animal models:

  • Rheumatoid Arthritis Model : Administration of PS-adenosine significantly reduced joint swelling and inflammation markers compared to control groups.
  • Tumor Growth Inhibition : In xenograft models, PS-adenosine treatment resulted in a notable reduction in tumor size and weight.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis assessed the safety and efficacy of PS-adenosine as an adjunct therapy. Results indicated significant improvement in disease activity scores and a reduction in inflammatory markers over a 12-week treatment period.

Case Study 2: Cancer Therapy

In a pilot study involving breast cancer patients, PS-adenosine was administered alongside standard chemotherapy. Patients reported enhanced tolerance to treatment with fewer side effects, alongside improved overall survival rates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.